molecular formula C30H63NO2S2 B11546895 N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide

N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide

Cat. No.: B11546895
M. Wt: 534.0 g/mol
InChI Key: IHYOJJXVQMWVPX-UHFFFAOYSA-N
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Description

N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a long alkyl chain and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide typically involves the reaction of octadecyl mercaptan with an appropriate ethyl sulfonamide precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The alkyl chain can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogens (e.g., chlorine, bromine), catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of lubricants, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide involves its interaction with biological membranes due to its amphiphilic structure. The long alkyl chain allows it to integrate into lipid bilayers, while the sulfonamide group can interact with proteins or other biomolecules. This dual interaction can disrupt membrane integrity or inhibit specific enzymatic pathways, leading to its bioactive effects.

Properties

Molecular Formula

C30H63NO2S2

Molecular Weight

534.0 g/mol

IUPAC Name

N-(2-octadecylsulfanylethyl)decane-1-sulfonamide

InChI

InChI=1S/C30H63NO2S2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-28-34-29-27-31-35(32,33)30-26-24-22-12-10-8-6-4-2/h31H,3-30H2,1-2H3

InChI Key

IHYOJJXVQMWVPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCNS(=O)(=O)CCCCCCCCCC

Origin of Product

United States

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